molecular formula C14H14N2O2S B2616134 N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide CAS No. 898348-36-2

N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2616134
CAS No.: 898348-36-2
M. Wt: 274.34
InChI Key: DDIGHZVGDNQQQE-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It’s considered to be a structural alert with the formula C4H4S . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Various natural compounds contain indole as a parent nucleus, for example, tryptophan .


Synthesis Analysis

The synthesis and characterization of 1-(thiophen-2-yl)-N-(p-tolyl)methanimine and bis[1-(thiophen-2-yl)-N-(p-tolyl) methanimine]PdCl2 are reported . The reaction of thiophene-2-carbaldehyde reacted with p-toluidine in ethanol solvent at room temperature in a 1:1 ratio afforded a yellow color solid of 1-(thiophen-2-yl)-N-(p-tolyl)methanimine in excellent yield .


Molecular Structure Analysis

The crystal structure of a similar compound, 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been reported . It’s a monoclinic structure with a = 10.2852(5) Å, b = 10.1649(5) Å, c = 14.7694(8) Å, β = 107.442(2)° .


Chemical Reactions Analysis

Thiophene-based conjugated polymers have been synthesized using nickel- and palladium-based protocols . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Catalytic Activity in Coupling Reactions

One significant application of oxalamide derivatives, similar to N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide, is their role as effective catalysts in coupling reactions. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation, facilitating the coupling of (hetero)aryl chlorides with amides. This method is noted for its liberalization towards a variety of (hetero)aryl chlorides and a wide range of amides, including the arylation of lactams and oxazolidinones, yielding good to excellent results (De, Yin, & Ma, 2017).

Synthetic Applications in Organic Chemistry

Oxalamide derivatives have also been highlighted in novel synthetic approaches. A notable example includes the development of a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method provides a high-yielding and operationally simple route, expanding the toolbox for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

Properties

IUPAC Name

N'-(4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10-4-6-11(7-5-10)16-14(18)13(17)15-9-12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIGHZVGDNQQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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